Enhanced Lipophilicity (XLogP3) Compared to Regioisomeric and Unsubstituted Analogs
N-(4-ethylphenyl)-4-fluorobenzamide exhibits an XLogP3 value of 3.5 [1]. This represents a quantifiable increase in lipophilicity compared to its meta-substituted regioisomer, N-(3-ethylphenyl)-4-fluorobenzamide (XLogP3 = 3.4) [2], and a substantial increase over the unsubstituted benzamide analog, N-phenyl-4-fluorobenzamide (XLogP3 = 2.8) [3]. The difference of +0.1 relative to the meta-isomer and +0.7 relative to the unsubstituted analog indicates a higher predicted membrane permeability and a greater propensity for hydrophobic interactions.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N-(3-ethylphenyl)-4-fluorobenzamide: XLogP3 = 3.4; N-phenyl-4-fluorobenzamide: XLogP3 = 2.8 |
| Quantified Difference | Difference vs. meta-isomer: +0.1 units; Difference vs. unsubstituted analog: +0.7 units |
| Conditions | Computed using XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity directly influences compound absorption, distribution, and target engagement in cell-based assays, making it a key differentiator when selecting a benzamide scaffold for cell-permeable probe development.
- [1] PubChem. N-(4-ethylphenyl)-4-fluorobenzamide. PubChem CID 2323664. National Center for Biotechnology Information. Accessed April 21, 2026. View Source
- [2] PubChem. N-(3-Ethylphenyl)-4-fluorobenzamide. PubChem CID 53406391. National Center for Biotechnology Information. Accessed April 21, 2026. View Source
- [3] PubChem. N-phenyl-4-fluorobenzamide. PubChem CID 74846. National Center for Biotechnology Information. Accessed April 21, 2026. View Source
